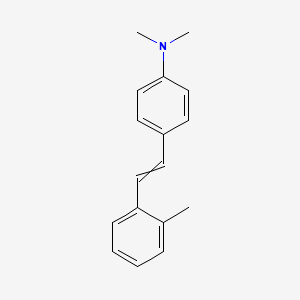
2'-Methyl-4-dimethylaminostilbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Methyl-4-dimethylaminostilbene is a derivative of stilbene, a compound characterized by a 1,2-diphenylethene structure. Stilbene derivatives are known for their diverse applications in various fields, including material science, pharmaceuticals, and fluorescence probes . The compound 2’-Methyl-4-dimethylaminostilbene is particularly noted for its unique photophysical properties, making it a valuable subject of scientific research.
Méthodes De Préparation
The synthesis of 2’-Methyl-4-dimethylaminostilbene typically involves the Knoevenagel condensation reaction. This reaction is carried out by refluxing the appropriate aldehyde and amine in the presence of a base, such as piperidine, in a suitable solvent like ethanol . The reaction conditions are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s quality.
Analyse Des Réactions Chimiques
2’-Methyl-4-dimethylaminostilbene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding stilbene oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of reduced stilbene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield stilbene oxides, while reduction can produce saturated derivatives.
Applications De Recherche Scientifique
2’-Methyl-4-dimethylaminostilbene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in photochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of anticancer agents.
Mécanisme D'action
The mechanism of action of 2’-Methyl-4-dimethylaminostilbene involves its interaction with various molecular targets. The compound’s photophysical properties are attributed to its donor-π-acceptor (D-π-A) architecture, which facilitates internal charge transfer upon excitation . This property is crucial for its applications in fluorescence probes and nonlinear optical materials. The specific pathways and molecular targets involved depend on the context of its use, such as biological imaging or material science.
Comparaison Avec Des Composés Similaires
2’-Methyl-4-dimethylaminostilbene can be compared with other stilbene derivatives, such as:
Resveratrol: Known for its antioxidant properties and presence in red wine.
Pterostilbene: Used in the treatment of resistant hematology malignancies and diabetes.
Combretastatin A-4: A vascular disrupting agent with antineoplastic properties.
What sets 2’-Methyl-4-dimethylaminostilbene apart is its unique combination of photophysical properties and chemical reactivity, making it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
63019-09-0 |
|---|---|
Formule moléculaire |
C17H19N |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[2-(2-methylphenyl)ethenyl]aniline |
InChI |
InChI=1S/C17H19N/c1-14-6-4-5-7-16(14)11-8-15-9-12-17(13-10-15)18(2)3/h4-13H,1-3H3 |
Clé InChI |
UFLSFHMZKBRTEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13932569.png)
![n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13932571.png)
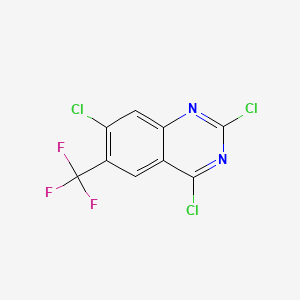
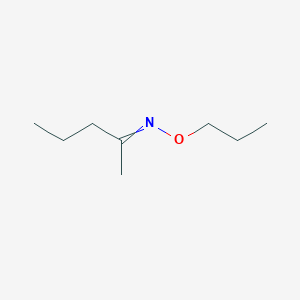

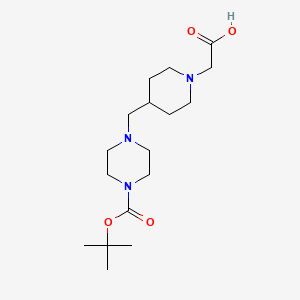
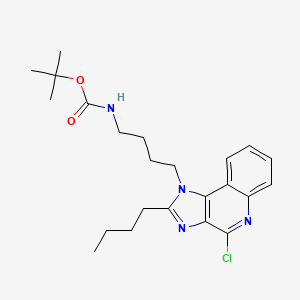
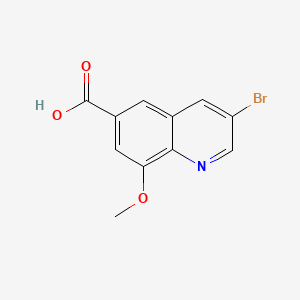


![Ethyl 2-bromoimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13932630.png)
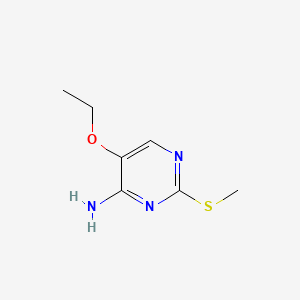

![2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol](/img/structure/B13932664.png)
